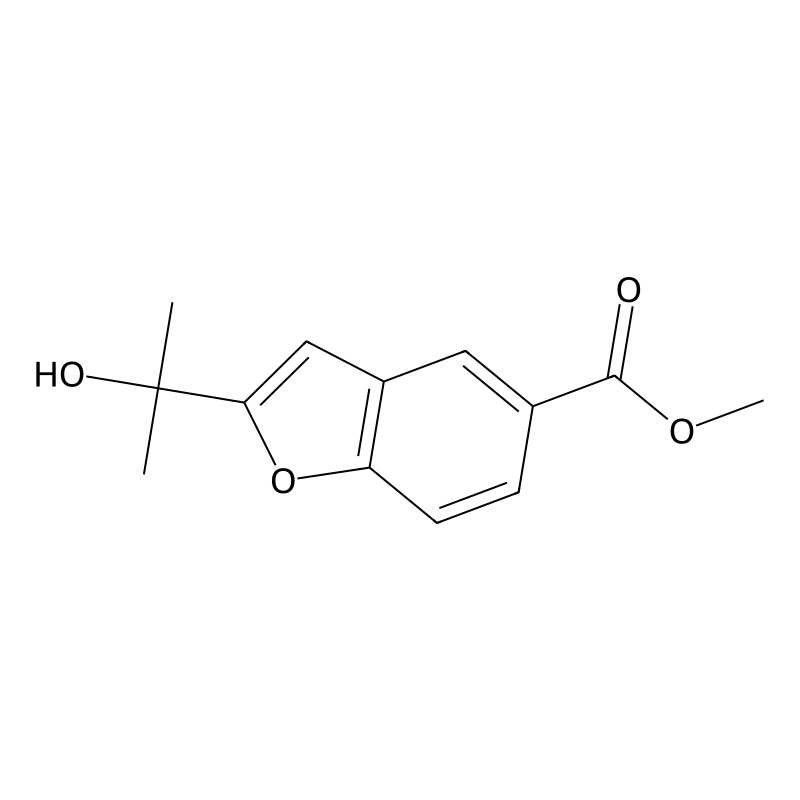

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Natural Product Isolation: A recent study describes the isolation of a similar compound, Methyl (2s)-2-(2-hydroxypropan-2-yl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate, from the plant Zanthoxylum wutaiense Pubmed: 18564877: . This suggests that M2HPBC could potentially be found in other natural sources and isolated for further research.

- Scaffold for Drug Discovery: The benzofuran core structure is present in many biologically active molecules EMBL-EBI: . By studying M2HPBC, researchers might gain insights into the chemical modifications necessary for specific biological activities. This knowledge could be valuable in designing new drugs.

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its unique structure that includes a benzofuran moiety and a hydroxylated propan-2-yl group. Its molecular formula is , and it has a molecular weight of approximately 234.25 g/mol . The compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

- Esterification: The carboxylic acid group can react with alcohols to form new esters.

- Hydrolysis: In the presence of water and an acid or base, the ester can revert to the corresponding carboxylic acid and alcohol.

- Oxidation: The hydroxyl group may be oxidized to form a ketone or aldehyde, depending on reaction conditions.

These reactions make the compound versatile for further synthetic modifications.

The synthesis of methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate can be achieved through several methods:

- Starting from Benzofuran: A common approach involves the functionalization of benzofuran derivatives, introducing the carboxylate group through carboxylation reactions.

- Alkylation: The introduction of the hydroxypropan-2-yl group can be accomplished via alkylation methods using appropriate alkyl halides in the presence of a base.

- Esterification: Finally, esterification of the resulting carboxylic acid with methanol yields the desired methyl ester product .

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.

- Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique properties could be explored in developing new materials or coatings.

Studies on similar compounds suggest that methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate may interact with various biological targets, including enzymes and receptors involved in inflammatory responses. Further research is necessary to elucidate these interactions fully and determine the compound's efficacy and safety profile in biological systems .

Several compounds share structural similarities with methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-hydroxybenzofuran-5-carboxylate | Hydroxyl group at position 3 on the benzofuran ring | Different hydroxyl positioning affects reactivity |

| Ethyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate | Ethoxy group instead of methyl | Alters solubility and potential biological activity |

| Propanoyl 2-(2-hydroxypropan-2-yl)benzofuran | Propanoyl substituent at the carboxylic position | May exhibit different pharmacokinetic properties |

These compounds illustrate variations in substituents and functional groups that can influence their chemical behavior and biological activity, highlighting the uniqueness of methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate within this class of compounds.